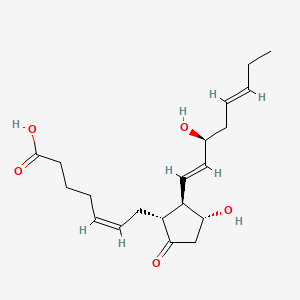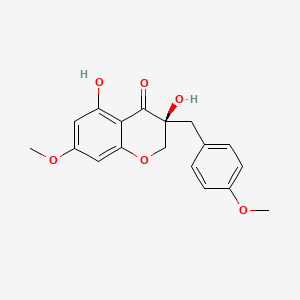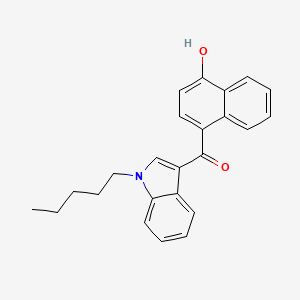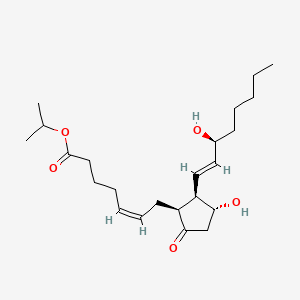
17-trans Prostaglandin E3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-trans Prostaglandin E3 is a prostaglandin analog known for its ability to stimulate Nurr1-dependent transcriptional activity. This compound is primarily used in research related to conditions associated with Nurr1, including cancer and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin E3, often involves chemoenzymatic methods. A common intermediate, bromohydrin, is synthesized chemoenzymatically in two steps. This intermediate is then used in nickel-catalyzed cross-couplings and Wittig reactions to incorporate lipid chains . Another method involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale chemoenzymatic synthesis due to its efficiency and cost-effectiveness. The process includes the formation of key intermediates like Corey lactone, followed by sequential incorporation of lipid chains through cross-coupling and Wittig reactions .
Chemical Reactions Analysis
Types of Reactions: 17-trans Prostaglandin E3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often uses reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .
Scientific Research Applications
17-trans Prostaglandin E3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cancer and autoimmune diseases.
Industry: Utilized in the development of prostaglandin-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 17-trans Prostaglandin E3 involves the stimulation of Nurr1-dependent transcriptional activity. Nurr1 is a nuclear receptor that regulates the expression of genes involved in cell survival, inflammation, and metabolism. By activating Nurr1, this compound modulates various cellular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Prostaglandin E2: Another prostaglandin analog with similar biological activities.
Prostaglandin F2α: Known for its role in inducing labor and controlling blood flow.
Prostaglandin I2: Involved in vasodilation and inhibition of platelet aggregation.
Uniqueness: 17-trans Prostaglandin E3 is unique due to its specific ability to stimulate Nurr1-dependent transcriptional activity, which is not commonly observed in other prostaglandin analogs. This makes it particularly valuable for research in cancer and autoimmune diseases .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-YYFRSVFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)




![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
